6,8-Dichloro-octanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of structures related to 6,8-Dichloro-octanoate, such as 6,8-dioxabicyclo[3.2.1]octanes, has been explored through various methods. For instance, Burke et al. (1999) described a new strategy for synthesizing structures with the 6,8-dioxabicyclo[3.2.1]octane skeleton, a common subunit in natural products, using desymmetrization of trienes derived from diols via ring-closing metathesis (Burke, S. D., Müller, N., & Beaudry, C., 1999). Similarly, Zeng et al. (2019) developed a synthetic strategy for constructing 6,8-DOBCO frameworks from simple vinylethylene carbonates and amine-substituted enones, showcasing a concise approach to achieving structural diversity in these compounds (Zeng, R., Li, J.-L., et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to 6,8-Dichloro-octanoate, such as 4,8-disubstituted 1,5-Dichloro-2,6-dioxotricyclo[5.1.0.03,5]octanes, has been extensively analyzed through methods like X-ray single crystal diffraction. Gubaidullin et al. (2003) studied the molecular and supramolecular structures of these compounds, revealing insights into their conformation and intermolecular interactions (Gubaidullin, A., Mamedov, V., et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving compounds structurally related to 6,8-Dichloro-octanoate have been studied to understand their reactivity and interaction with other chemical entities. For example, Nitta et al. (1984) explored the addition of dichlorocarbene to certain tricyclo octene compounds, examining the stereoselectivity and site selectivity of these reactions (Nitta, M., Okada, S., & Kato, M., 1984).

Physical Properties Analysis

The physical properties of chlorinated organic compounds, such as 6,8-Dichloro-octanoate, are crucial for understanding their behavior in various environments and applications. Hilger et al. (2011) determined the octanol-water partition coefficients of polychlorinated n-alkanes, providing insights into their lipophilicity, which is a critical factor in environmental and biological contexts (Hilger, B., Fromme, H., et al., 2011).

Chemical Properties Analysis

The chemical properties of compounds like 6,8-Dichloro-octanoate are studied to understand their stability, reactivity, and potential applications. Schmidt et al. (2018) synthesized sulfur derivatives of 6,8-dioxabicyclo[3.2.1]octanes, analyzing their reactivity and potential as building blocks for natural product synthesis (Schmidt, E., Bidusenko, I., et al., 2018).

Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Lipoic Acid

- Summary of the Application : Ethyl 6,8-dichlorooctanoate is an important organic intermediate for the synthesis of lipoic acid . Lipoic acid is a powerful antioxidant with a promising domestic and international market .

- Methods of Application or Experimental Procedures : There are two methods for the preparation of ethyl 6,8-dichlorooctanoate . The first method involves a chlorination reaction with 6-hydroxyl-8-chloroctanoic acid ethyl ester and chlorination reagent and thionyl chloride . The second method involves a chlorination reaction with 6-hydroxyl-8-chloroctanoic acid ethyl ester and chlorination reagent and solid phosgene .

Application 2: Synthesis of α-Lipoic Acid Derivatives

- Summary of the Application : Ethyl 6,8-dichlorooctanoate may be used as a starting material in the synthesis of 6-selenolipoic acid and α-lipoic acid derivatives . These compounds show potent anticancer activity .

- Methods of Application or Experimental Procedures : The specific methods of synthesis are not detailed in the source .

- Results or Outcomes : The α-lipoic acid derivatives synthesized from ethyl 6,8-dichlorooctanoate have shown potent anticancer activity .

Safety And Hazards

Zukünftige Richtungen

6,8-Dichloro-octanoate may be used as a starting material in the synthesis of 6-selenolipoic acid and α-lipoic acid derivatives, which show potent anticancer activity . It may also be used as a starting material to synthesize 6,8-Dibenzylmercaptooctanoic acid, an intermediate for the preparation of DL-α-lipoic acid .

Relevant Papers The relevant papers retrieved indicate that 6,8-Dichloro-octanoate is an important organic intermediate for the synthesis of lipoic acid . It is also used as a starting material in the synthesis of 6-selenolipoic acid and α-lipoic acid derivatives .

Eigenschaften

CAS-Nummer |

41443-60-1 |

|---|---|

Produktname |

6,8-Dichloro-octanoate |

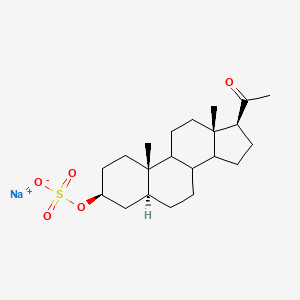

Molekularformel |

C₈H₁₄Cl₂O₂ |

Molekulargewicht |

213.1 |

Synonyme |

6,8-Dichlorooctanoic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)

![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)